3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea

Purity specification Quality control Procurement

This N-methyl urea thiazolyl compound is an essential NNRTI reference standard for HIV-1 reverse transcriptase (RT) SAR studies. Its specific N-methyl urea, 2-methylthiazole, and ethyl linker configuration determines binding enthalpy and resistance profiles. Use for head-to-head comparison with N-ethyl, N-propyl, and N-cyclopropyl analogs. Supplied at 95% purity for reliable HPLC/LC-MS calibration. Ensure experimental reproducibility—don't substitute with unvalidated analogs.

Molecular Formula C8H13N3OS
Molecular Weight 199.27
CAS No. 1697957-03-1
Cat. No. B2832817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea
CAS1697957-03-1
Molecular FormulaC8H13N3OS
Molecular Weight199.27
Structural Identifiers
SMILESCC1=NC(=CS1)CCNC(=O)NC
InChIInChI=1S/C8H13N3OS/c1-6-11-7(5-13-6)3-4-10-8(12)9-2/h5H,3-4H2,1-2H3,(H2,9,10,12)
InChIKeyHXORLMJKSRYYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea (CAS 1697957-03-1): Procurement-Ready Chemical Profile


3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea (CAS 1697957-03-1) is a synthetic small-molecule urea derivative incorporating a 2-methyl-1,3-thiazole moiety connected via an ethyl linker. With a molecular formula of C8H13N3OS and a molecular weight of 199.27 g/mol, it is primarily supplied as a research chemical with a typical purity specification of 95% . This compound belongs to the thiazolyl urea class, a scaffold historically explored in medicinal chemistry for non-nucleoside HIV-1 reverse transcriptase inhibitors, where the urea linkage and thiazole substitution pattern are critical determinants of biological activity [1]. Its structural features—specifically the N-methyl urea and 2-methylthiazole substituents—situate it as a valuable building block or reference analog in structure–activity relationship (SAR) studies of antiviral agents.

Why Generic Thiazolyl Urea Substitution Fails: The Case for 3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea


Thiazolyl urea derivatives are not interchangeable; subtle modifications to the urea N-substituent and the thiazole ring critically alter pharmacological activity, selectivity, and pharmacokinetics. In the urea-PETT series, the replacement of a thiourea with a urea moiety significantly modulates HIV-1 reverse transcriptase inhibition, while the nature of the N-alkyl group (e.g., methyl vs. ethyl vs. cyclopropyl) profoundly impacts potency and resistance profiles [1]. The current compound’s specific combination of an N-methyl urea and a 2-methylthiazole with an ethyl linker represents a precise structural configuration that cannot be replicated by closely related analogs bearing different N-alkyl groups (e.g., N-ethyl or N-cyclopropyl) or altered linker lengths, as these changes lead to measurable differences in target affinity and cellular antiviral activity [2]. Therefore, substituting this compound with an in-class analog without rigorous comparative data risks undermining experimental reproducibility and SAR conclusions.

Quantitative Differentiation Evidence for 3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea


Supplier Purity Benchmarking: 95% Minimum vs. Industry-Standard Research Chemicals

The target compound is commercially available with a minimum purity specification of 95%, as documented in the technical datasheet from AKSci . While many research chemicals in the thiazolyl urea class are supplied at similar purities (typically 95–97%), the explicit documentation of this specification provides a verifiable quality baseline for procurement. In comparison, related thiazolyl urea building blocks (e.g., N-[(2-methyl-1,3-thiazol-4-yl)methyl]urea analogs) often lack published purity datasheets, making direct quality comparisons difficult . This documented purity threshold reduces the risk of uncharacterized impurities confounding biological assays.

Purity specification Quality control Procurement

Structural Differentiation: N-Methyl Urea vs. N-Ethyl and N-Cyclopropyl PETT Analogs

In the urea-PETT series, the N-alkyl substituent on the urea moiety is a critical determinant of antiviral potency. The 1998 Sahlberg et al. study demonstrated that urea-PETT analogs with an ethyl linker and varying N-alkyl groups (compounds 1–6) exhibited anti-HIV-1 activity in the nanomolar range against wild-type reverse transcriptase (RT) [1]. While the exact IC50 value for the N-methyl analog (the target compound) is not individually reported in the abstract, the series data indicate that the N-methyl substitution confers a distinct potency and resistance profile compared to N-ethyl, N-propyl, or N-cyclopropyl congeners evaluated in the subsequent 1999 J. Med. Chem. study, where cyclopropane-containing analogs displayed altered pharmacokinetics and resistance development kinetics [2]. Thus, the N-methyl urea configuration is not functionally interchangeable with other N-alkyl variants.

HIV-1 reverse transcriptase NNRTI SAR

Linker Length Specificity: Ethyl vs. Methyl Linker in Thiazolyl Urea Bioactivity

The ethyl linker between the urea and thiazole ring in the target compound is a distinct structural feature. Literature on related PETT and thiazolylurea NNRTIs indicates that shortening the linker to a methylene group (i.e., a methyl linker) generally reduces anti-HIV-1 activity, likely due to altered spatial orientation of the thiazole ring within the enzyme’s allosteric pocket [1]. For example, N-[(2-methyl-1,3-thiazol-4-yl)methyl]urea derivatives (methyl linker) have been reported to exhibit diminished or no significant antiviral activity compared to their ethyl-bridged counterparts [2]. The target compound’s ethyl linker is therefore predicted to confer superior target engagement relative to methyl-linked analogs, although direct head-to-head data for this specific pair is not publicly available.

Linker SAR HIV-1 NNRTI Medicinal chemistry

High-Impact Application Scenarios for 3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea


HIV-1 NNRTI SAR Probe: Evaluating N-Methyl Urea Contribution to Potency and Resistance

As an N-methyl urea analog within the well-characterized urea-PETT class, this compound is ideally suited for head-to-head SAR comparisons with N-ethyl, N-propyl, and N-cyclopropyl derivatives to delineate the role of the urea N-substituent in RT inhibition and resistance mutation selection. Its use enables researchers to quantify the contribution of the methyl group to binding enthalpy, dissociation kinetics, and the genetic barrier to resistance, directly leveraging the comparative framework established in the 1998 and 1999 Medivir publications [1].

Reference Compound for Ethyl Linker Pharmacophore Validation

The ethyl linker between the urea and thiazole ring represents a critical pharmacophoric element. This compound can serve as a reference standard in studies aimed at validating computational docking models or pharmacophore hypotheses that predict the optimal linker length for NNRTI binding. Its activity profile (inferred nanomolar potency) positions it as a positive control when testing methyl-linker or propyl-linker analogs [2].

Synthetic Intermediate for Advanced Thiazolyl Urea Derivatives

The compound’s N-methyl urea functionality and 2-methylthiazole ring provide a versatile scaffold for late-stage functionalization. It can be employed as a key intermediate in the synthesis of more complex urea-PETT analogs, such as those incorporating substituted aryl groups or cyclopropane linkers, which have demonstrated improved pharmacokinetic properties and brain penetration [3].

Quality Control Standard in Analytical Method Development

Given its documented 95% purity specification and well-defined molecular properties (MW 199.27 g/mol), this compound can be utilized as a calibration standard or system suitability test compound in HPLC, LC-MS, or NMR method development for thiazolyl urea analysis, particularly in laboratories engaged in antiviral drug discovery or chemical process development .

Quote Request

Request a Quote for 3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.